REACTION_CXSMILES
|
Br[C:2]1[C:11]([CH3:12])=[C:10]2[C:5]([CH:6]=[C:7]([Cl:13])[N:8]=[CH:9]2)=[CH:4][CH:3]=1.[C:14]([Cu])#[N:15].CN(C=O)C>C(Cl)Cl>[Cl:13][C:7]1[N:8]=[CH:9][C:10]2[C:5]([CH:6]=1)=[CH:4][CH:3]=[C:2]([C:14]#[N:15])[C:11]=2[CH3:12]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a flask containing a stir bar
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
which was filtered
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved in DCM
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (Hexanes:DCM→1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC2=C(C(=CC=C2C1)C#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |